molecular formula C25H27N3O3S B2414716 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide CAS No. 954618-45-2

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide

Cat. No.: B2414716
CAS No.: 954618-45-2
M. Wt: 449.57
InChI Key: ZOANNWFJBHYFTH-UHFFFAOYSA-N
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Description

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide is a synthetically designed small molecule of significant interest in early-stage pharmacological research. Its molecular structure, featuring a dihydroisoquinoline scaffold linked to a thiophene ring via an oxalamide spacer, suggests potential as a modulator of protein-protein interactions or as a fragment for targeted inhibitor design. Researchers are investigating this compound primarily in the context of G Protein-Coupled Receptor (GPCR) signaling pathways, given the prevalence of such heterocyclic systems in ligands for these targets. The compound's core framework is analogous to structures known to interact with aminergic receptors , positioning it as a valuable chemical tool for probing receptor function and signal transduction. Its specific research value lies in its use for hit-to-lead optimization studies, structure-activity relationship (SAR) analysis, and as a building block for the development of more potent and selective bioactive molecules in areas such as neuropharmacology and oncology research. The presence of the oxalamide group is a critical feature, often employed in medicinal chemistry to conformationally restrain molecules and engage in key hydrogen-bonding interactions with biological targets.

Properties

IUPAC Name

N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-N-[(4-methoxyphenyl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3S/c1-31-22-8-6-18(7-9-22)14-26-24(29)25(30)27-15-23(21-11-13-32-17-21)28-12-10-19-4-2-3-5-20(19)16-28/h2-9,11,13,17,23H,10,12,14-16H2,1H3,(H,26,29)(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOANNWFJBHYFTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide typically involves multi-step organic reactions. Starting from commercially available isoquinoline and thiophene derivatives, several key steps include:

  • Functionalization of Isoquinoline and Thiophene: : Introduction of ethylamine groups to both isoquinoline and thiophene moieties through nucleophilic substitution reactions.

  • Coupling Reactions: : Use of coupling agents to link the ethylamine derivatives, forming the central oxalamide linkage.

  • Final Modifications: : Introduction of the methoxybenzyl group using benzylation reactions under controlled conditions.

Industrial Production Methods

Scaling up the synthesis for industrial production requires optimizing reaction conditions to ensure high yield and purity. Key factors include:

  • Selection of catalysts and solvents to enhance reaction rates.

  • Precise control of temperature and pH to ensure the stability of intermediates.

  • Efficient purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide undergoes several types of chemical reactions, including:

  • Oxidation: : The thiophene moiety is susceptible to oxidation, forming sulfoxide or sulfone derivatives.

  • Reduction: : Reduction reactions target the oxalamide linkage, potentially reducing it to amides or amines.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can modify the aromatic rings, introducing various functional groups.

Common Reagents and Conditions

  • Oxidation: : Use of strong oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: : Metal hydrides such as lithium aluminum hydride or sodium borohydride in appropriate solvents.

  • Substitution: : Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.

Major Products

The reactions primarily yield modified derivatives of the parent compound, each possessing distinct chemical and physical properties useful for further applications.

Scientific Research Applications

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide finds extensive use in various scientific research fields:

  • Chemistry: : Utilized as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.

  • Biology: : Serves as a probe in biochemical assays, aiding in the investigation of enzyme activities and metabolic pathways.

  • Medicine: : Explored for potential therapeutic properties, including anti-inflammatory, antioxidant, or anticancer activities.

  • Industry: : Applied in the development of specialty materials and catalysts for industrial processes.

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its effects through interactions with specific molecular targets, including:

  • Enzyme Inhibition: : Inhibits key enzymes involved in metabolic pathways, altering cellular functions.

  • Receptor Binding: : Binds to receptor sites, modulating signal transduction pathways and physiological responses.

Comparison with Similar Compounds

Unique Features

Compared to similar compounds, N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide exhibits unique reactivity and stability due to the presence of both isoquinoline and thiophene moieties.

List of Similar Compounds

  • N-(2-(isoquinolin-2-yl)-2-(thiophen-2-yl)ethyl)benzamide

  • N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)benzamide

  • N-(2-(thiophen-3-yl)ethyl)-N-(4-methoxybenzyl)oxalamide

This compound's distinct structure and properties open avenues for diverse scientific and industrial applications, driving further research and development.

Biological Activity

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This review focuses on its biological activity, synthesis, and the mechanisms through which it may exert pharmacological effects.

Chemical Structure and Properties

The compound belongs to the oxalamide class, characterized by an oxalamide functional group. Its molecular formula is C22H23N3O2SC_{22}H_{23}N_{3}O_{2}S with a molecular weight of approximately 425.6 g/mol. The structural complexity arises from the presence of a dihydroisoquinoline moiety, a thiophene ring, and a methoxybenzyl group, which contribute to its diverse chemical reactivity and biological activity.

Property Value
Molecular FormulaC22_{22}H23_{23}N3_{3}O2_{2}S
Molecular Weight425.6 g/mol
CAS Number954618-48-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Dihydroisoquinoline : Starting from appropriate precursors, the dihydroisoquinoline core is synthesized.
  • Thiophene Ring Integration : The thiophene moiety is introduced through electrophilic substitution reactions.
  • Oxalamide Formation : The final oxalamide bond is formed via coupling reactions between the amine and carboxylic acid derivatives.

Optimizing reaction conditions such as temperature and solvent choice enhances yield and purity.

Research indicates that compounds similar to this compound may interact with various biological targets, including:

  • Enzymatic Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors, possibly affecting mood and cognition.
  • Anticancer Properties : Induction of apoptosis and cell cycle arrest in cancer cells has been observed in related compounds.

Case Studies

Several studies have explored the biological activities of compounds within this structural class:

  • Neurotransmitter Modulation : A study demonstrated that derivatives with similar structures modulated serotonin receptors, suggesting potential applications in treating mood disorders.
  • Anticancer Activity : Research on related oxalamides showed promising results in inhibiting tumor growth in vitro and in vivo by inducing apoptosis in cancer cell lines.
  • Cytotoxicity Assays : In vitro assays indicated that these compounds exhibit cytotoxic effects against various cancer cell lines, highlighting their potential as anticancer agents.

Q & A

Q. What are the key synthetic steps and characterization methods for this compound?

The synthesis involves multi-step coupling reactions, including Pictet-Spengler cyclization for the tetrahydroisoquinoline moiety and oxalamide bond formation. Key intermediates are purified via column chromatography, and structural confirmation relies on ¹H/¹³C NMR (e.g., 400 MHz in DMSO-d6 or CDCl3) and mass spectrometry (ESI-MS). For example, intermediates like tert-butyl-protected analogs are deprotected using HCl/MeOH to yield final salts . Purity is validated via HPLC (>95%) .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

Accelerated stability studies are conducted by dissolving the compound in buffers (pH 1–13) or organic solvents (e.g., DMSO) and incubating at 25–60°C. Degradation products are monitored using HPLC and LC-MS over 24–72 hours. Structural integrity is confirmed by comparing pre- and post-stability NMR spectra .

Q. What spectroscopic techniques are critical for confirming its structure?

¹H NMR identifies proton environments (e.g., thiophene protons at δ 7.2–7.4 ppm, methoxybenzyl groups at δ 3.8 ppm). ¹³C NMR confirms carbonyl carbons (e.g., oxalamide C=O at ~165 ppm). High-resolution MS validates the molecular ion ([M+H]⁺) and fragmentation patterns. IR spectroscopy detects functional groups like amide N-H stretches (~3300 cm⁻¹) .

Advanced Questions

Q. How can reaction conditions be optimized to improve yields of intermediate steps?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic coupling reactions.
  • Catalysts : Use of LiAlH4 for reductions (e.g., converting tert-butyl esters to amines) improves efficiency .
  • Temperature control : Low-temperature (−10°C) HCl addition prevents side reactions during salt formation .
  • Purification : Gradient elution in column chromatography (e.g., 10–50% MeOH/CH₂Cl₂) resolves closely eluting impurities .

Q. How should researchers address contradictory biological activity data in enzyme inhibition assays?

  • Replicate assays : Perform triplicate measurements under standardized conditions (e.g., recombinant iNOS, eNOS, and nNOS assays at 37°C) .
  • Orthogonal methods : Validate inhibition using fluorometric assays (e.g., NADPH depletion) alongside radiometric NO detection .
  • Structure-activity relationship (SAR) : Compare analogs (e.g., thiophene vs. furan substitutions) to isolate structural determinants of activity .

Q. What computational strategies predict binding modes and selectivity for biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger to dock the compound into crystal structures of NOS isoforms (PDB IDs: 1NOS, 3E7T). Prioritize poses with hydrogen bonds to heme-coordinating residues (e.g., Gln263 in iNOS) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Calculate binding free energies (MM-PBSA) to rank isoform selectivity .

Q. How do researchers design comparative studies with structurally similar compounds?

  • Analog libraries : Synthesize derivatives with variations in the dihydroisoquinoline core (e.g., piperidine vs. pyrrolidine substitutions) and thiophene positioning .
  • Biological profiling : Test analogs against panels of kinases, GPCRs, and ion channels to identify off-target effects. For example, thiophene-3-yl vs. thiophene-2-yl substitutions may alter interactions with hydrophobic enzyme pockets .

Methodological Notes

  • Data contradiction resolution : Cross-validate synthetic yields by repeating reactions under inert atmospheres (N₂/Ar) to exclude moisture-sensitive side reactions .
  • Biological assay design : Include positive controls (e.g., L-NAME for NOS inhibition) and normalize activity to cell viability (MTT assays) to exclude cytotoxicity confounders .

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